(pyridin-2-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate
Description
Properties
IUPAC Name |
pyridin-2-ylmethyl N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c24-16(25-10-13-3-1-2-7-17-13)19-12-6-8-22(9-12)15-5-4-14-20-18-11-23(14)21-15/h1-5,7,11-12H,6,8-10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRWVFOBEAJFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=N2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (pyridin-2-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines, followed by further functionalization to introduce the pyrrolidine and carbamate groups . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization and subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(pyridin-2-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and triazole moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
(pyridin-2-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (pyridin-2-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its biological effects . The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to changes in their activity and downstream effects on cellular processes.
Comparison with Similar Compounds
Key Structural Analogues from Patent Literature
highlights structurally related compounds from a European patent application, which differ in pyridinyl substitution patterns and triazolo ring fusion:
| Compound Name | Pyridinyl Position | Triazolo Ring Fusion | Counterion |
|---|---|---|---|
| Pyridin-2-ylmethyl-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester | 2-yl | [4,3-a]pyrazine | Trifluoro-acetic acid |
| Pyridin-3-ylmethyl-carbamic acid (same core structure) | 3-yl | [4,3-a]pyrazine | Trifluoro-acetic acid |
| Pyridin-4-ylmethyl-carbamic acid (same core structure) | 4-yl | [4,3-a]pyrazine | Trifluoro-acetic acid |
Key Observations :
- Pyridinyl Position: The target compound has a pyridin-2-yl group, while analogues in the patent feature 3-yl or 4-yl substitutions.
- Triazolo Ring Fusion : The target compound’s [4,3-b]pyridazine fusion differs from the patent compounds’ [4,3-a]pyrazine fusion. This modifies ring planarity and electron distribution, which could influence solubility and metabolic stability .
- Counterion: The patent compounds are formulated with trifluoro-acetic acid, enhancing solubility. No such data are provided for the target compound.
Comparison with Carbazole-Based Carbamates
describes N-substituted carbazole carbamates (e.g., compounds 24 and 25 ), which share a carbamate linkage but differ in core heterocycles.
| Feature | Target Compound | Carbazole Analogues (24, 25) |
|---|---|---|
| Core Heterocycle | [1,2,4]Triazolo[4,3-b]pyridazine | Carbazole fused with pyrimidinone/pyrazolone |
| Aromatic System | Bicyclic pyridazine-triazole | Tricyclic carbazole |
| Functional Groups | Pyrrolidinylcarbamate | Acetyl-triazanylidene |
Implications :
- In contrast, the target compound’s smaller fused triazolo-pyridazine core may favor selective kinase inhibition .
- The pyrrolidinyl group in the target compound introduces conformational flexibility, which could improve bioavailability compared to rigid carbazole systems .
Critical Analysis of Limitations
- Data Gaps: No explicit bioactivity, toxicity, or pharmacokinetic data are available for the target compound. Comparisons rely on structural extrapolation from analogues.
- Patent Scope : The compounds in are patented for undisclosed therapeutic applications, limiting mechanistic insights.
Biological Activity
The compound (pyridin-2-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate represents a novel class of triazolo-pyridazine derivatives that have gained attention for their potential biological activities, particularly in oncology and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity against cancer cell lines, and other relevant pharmacological properties.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural features:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₈N₈O₂ |
| Molecular Weight | 318.36 g/mol |
| CAS Number | Not specified in available literature |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Studies have shown that triazolo-pyridazine derivatives can effectively target the c-Met kinase pathway, which is often overexpressed in various cancers.
Inhibition of c-Met Kinase
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant inhibitory effects on c-Met kinase. For instance, a related derivative showed an IC50 value of approximately 0.09 μM against c-Met kinase, indicating potent inhibition . The binding affinity and specificity of these compounds make them promising candidates for further development as targeted cancer therapies.
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted using various cancer cell lines to evaluate the efficacy of this compound:
These values indicate that the compound exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of the pyridine and triazole rings significantly enhances the biological activity of these derivatives. Substituents on the pyridine ring can modulate the potency and selectivity of the compounds against specific kinases .
Case Studies and Comparative Analysis
A comparative analysis with other known inhibitors highlights the unique efficacy of triazolo-pyridazine derivatives:
- Foretinib : A known c-Met inhibitor with an IC50 value of 0.019 μM.
- Compound 12e : Exhibited comparable IC50 values against c-Met and demonstrated strong cytotoxic effects across multiple cancer cell lines.
This comparative effectiveness suggests that this compound could be a viable alternative or complementary agent in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
